3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
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Description
3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.25. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Structural Analysis
- Tautomerism of Aza Cycles : Studies have explored the tautomerism of 1,2,4-triazole derivatives, indicating a preference for certain tautomers in crystalline structures. This tautomerism is significant for understanding the chemical behavior and potential applications of these compounds in designing materials with specific properties (Buzykin et al., 2006). The synthesis and structure of 5-substituted derivatives further demonstrate the variability and potential customization of these compounds for specific applications (Buzykin et al., 2008).
Synthesis and Applications in Material Science
- Catalytic Applications : The synthesis of 1,2,4-triazole derivatives has been applied in catalysis, demonstrating their utility in oxidation and transfer hydrogenation reactions. These applications highlight the versatility of 1,2,4-triazole compounds in facilitating chemical transformations (Saleem et al., 2013).
- Antimicrobial and Antifungal Activities : Some derivatives have been synthesized with specific applications towards antimicrobial and antifungal activities, showcasing the potential of these compounds in pharmaceuticals and material protection (Yang Qingcu, 2014).
- Antitumor Activity : Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been designed and evaluated for their antitumor activity, indicating the potential medicinal applications of these compounds (Hu et al., 2008).
Properties
IUPAC Name |
3-methylsulfanyl-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-13-9-11-10-7-12(9)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQONHRJWJGTBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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